1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKIKKYLYFYPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Substitution Reactions:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, catalysts, and controlled temperatures, to proceed efficiently.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules.
- Coordination Chemistry: It acts as a ligand in coordination complexes, potentially influencing metal ion interactions.
Biology
- Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antifungal Properties: Research has shown effectiveness against various fungal strains.
- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
Medicine
- Therapeutic Agent Development: Ongoing research aims to explore its efficacy in treating diseases such as cancer and infections.
- Mechanism of Action: The compound may interact with enzymes or receptors, modulating cellular signaling pathways related to disease processes.
Industry
- Pharmaceutical Intermediate: It is utilized in the production of pharmaceuticals, enhancing the synthesis of active pharmaceutical ingredients (APIs).
- Material Development: The compound is also explored for developing new materials with specific properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Antifungal Properties | Showed effectiveness against Candida species with low MIC values. |
| Study C | Anticancer Research | Reported reduced viability of cancer cells in culture assays; further studies needed to elucidate mechanisms. |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathways Involved: The exact pathways depend on the specific biological context and the target of interest, which may include pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Electron-Donating vs. In contrast, the trifluoromethyl group in is strongly electron-withdrawing, which could reduce reactivity but improve metabolic stability.
- Positional Effects : The placement of the 4-chlorophenyl group at position 1 (target compound) versus position 5 () alters steric and electronic interactions. For example, ’s thiol group at C2 may facilitate disulfide bond formation or metal coordination, unlike the methylthio group in the target compound.
Physicochemical Properties
Discussion :
- ’s trifluoromethyl group contributes to higher metabolic stability and electronegativity, which may influence binding to hydrophobic enzyme pockets.
Biological Activity
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and comparative analysis with similar compounds.
- Molecular Formula : C₁₆H₁₃ClN₂S
- Molecular Weight : 300.8 g/mol
- CAS Number : 136802-81-8
Anticancer Activity
Research has indicated that 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole exhibits significant anticancer properties. A study focused on the synthesis and evaluation of imidazole derivatives demonstrated that this compound induced apoptosis in various cancer cell lines, including HeLa, A549, and SGC-7901. The mechanism involved modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells while sparing normal cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole | HeLa | 18.53 | 23–46 |
| 5-Fluorouracil (5-FU) | HeLa | 15.00 | - |
| Methotrexate (MTX) | HeLa | 20.00 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed that it possesses moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Norfloxacin .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole | S. aureus | 15 |
| Norfloxacin | S. aureus | 20 |
| 1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole | E. coli | 12 |
| Norfloxacin | E. coli | 22 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Studies have indicated that it can inhibit the growth of fungi, making it a candidate for further research in antifungal drug development .
The biological activity of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It interacts with specific receptors to alter signaling pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
When compared to other imidazole derivatives, such as 1-(4-chlorophenyl)-2-phenyl-1H-imidazole and 1-(4-chlorophenyl)-2-(methylthio)-1H-imidazole, the unique substitution pattern of the methylthio group in this compound enhances its biological activity profile. This structural difference contributes to its distinct reactivity and potential therapeutic applications .
Table 3: Comparison with Similar Compounds
| Compound | Anticancer Activity (IC₅₀ µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole | 18.53 | 15 (S. aureus), 12 (E. coli) |
| 1-(4-Chlorophenyl)-2-phenyl-1H-imidazole | 25.00 | 10 (S. aureus), 8 (E. coli) |
| 1-(4-Chlorophenyl)-2-(methylthio)-1H-imidazole | 30.00 | Not tested |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole and related derivatives?
The synthesis typically involves cyclocondensation of substituted aldehydes, ammonium acetate, and thiourea derivatives under acidic reflux conditions. For example, in analogous compounds like 5-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole, glacial acetic acid is used as both solvent and catalyst, with reflux times ranging from 3–6 hours . Key steps include:
- Precursor selection : 4-Chlorobenzaldehyde and phenyl-substituted amines are common starting materials.
- Thiomethylation : Introduction of the methylthio group via nucleophilic substitution or direct incorporation using methylthiol reagents.
- Purification : Recrystallization from methanol or ethanol ensures purity, as validated by NMR and elemental analysis .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Spectroscopy :
- Elemental Analysis : Matches experimental and theoretical C/H/N/S percentages to validate stoichiometry .
Q. How are solubility and stability profiles determined for this compound in biological assays?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. For example, imidazole derivatives often exhibit poor aqueous solubility, necessitating DMSO as a co-solvent .
- Stability : Assessed via HPLC under accelerated conditions (40°C, 75% humidity) to monitor degradation over 48 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole?
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require subsequent purification steps .
- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields >80% .
Q. What crystallographic data and software tools are used to resolve structural ambiguities in this compound?
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles between aromatic rings .
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX for data processing .
- Disorder Modeling : For flexible groups (e.g., methylthio), multi-position refinement is applied with occupancy ratios .
Q. How can computational methods predict the biological activity of this compound?
Q. What strategies address discrepancies between spectral data and computational modeling results?
- Conformational Analysis : Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify dominant conformers .
- Dynamic Effects : MD simulations (e.g., AMBER) account for solvent and temperature impacts on spectral accuracy .
Data Contradiction and Methodological Challenges
Q. How are conflicting spectral and crystallographic data resolved in structural assignments?
- Case Study : If NMR suggests equatorial methylthio placement but SCXRD shows axial orientation, verify via NOESY (nuclear Overhauser effect) to detect spatial proximity between methylthio and aromatic protons .
- Validation : Cross-check with IR and Raman spectra for symmetry-related vibrational modes .
Q. What experimental controls mitigate batch-to-batch variability in biological activity assays?
Q. How can poor solubility in aqueous media be addressed without compromising bioactivity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Methodological Tables
Q. Table 1. Comparative Yields Under Different Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None | AcOH | 110 | 55 | |
| ZnCl₂ | DMF | 120 | 78 | |
| CuI | Ethanol | 80 | 82 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–S Bond Length | 1.78 ± 0.02 | |
| Dihedral Angle (Ar-Cl/Ph) | 12.3° | |
| R-Factor | 0.040 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
